1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]imidazole;hydrochloride
Description
1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]imidazole;hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound is particularly interesting due to its unique chemical structure, which includes an imidazole ring and a chlorophenoxy group.
Properties
IUPAC Name |
1-[2-(2-chloro-6-prop-2-enylphenoxy)ethyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O.ClH/c1-2-4-12-5-3-6-13(15)14(12)18-10-9-17-8-7-16-11-17;/h2-3,5-8,11H,1,4,9-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOLSFMVBNPKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)Cl)OCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]imidazole;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 2-allyl-6-chlorophenol: This can be achieved through the chlorination of 2-allylphenol using a chlorinating agent such as thionyl chloride.
Formation of 2-(2-allyl-6-chlorophenoxy)ethyl bromide: The 2-allyl-6-chlorophenol is then reacted with ethylene bromide in the presence of a base such as potassium carbonate to form the corresponding bromide.
Synthesis of 1-[2-(2-allyl-6-chlorophenoxy)ethyl]-1H-imidazole: The bromide is then reacted with imidazole in the presence of a base such as sodium hydride to form the desired imidazole derivative.
Formation of the hydrochloride salt: Finally, the imidazole derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]imidazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]imidazole;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its imidazole structure, which is common in many drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]imidazole;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2-allyl-6-chlorophenoxy)ethyl]-4-methylpiperazine hydrochloride
- N-[2-(2-allyl-6-chlorophenoxy)ethyl]prop-2-en-1-amine hydrochloride
- 1-[2-(2-allyl-6-chlorophenoxy)ethyl]piperazine oxalate
Uniqueness
1-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]imidazole;hydrochloride is unique due to its specific combination of an imidazole ring and a chlorophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its uniqueness compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
